1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a caffeine derivative and a methyl derivative of uric acid. It is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves the incorporation of deuterium atoms into the methyl groups of 1,3,7-Trimethyluric Acid. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific reaction conditions and reagents used in this process are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using specialized equipment and controlled environments to ensure the purity and quality of the final product. The process includes strict process parameter control and quality assurance measures to meet the needs of global customers.
Chemical Reactions Analysis
Types of Reactions
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. As a labeled analogue of 1,3,7-Trimethyluric Acid, it participates in metabolic processes and can be tracked using various analytical techniques. The stable isotope labeling allows researchers to study the compound’s behavior and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyluric Acid: The non-labeled analogue of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione.
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione: Another similar compound with slight variations in its structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
Properties
Molecular Formula |
C8H11N4O2+ |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3,2D3,3D3 |
InChI Key |
GOJJWZXPKDRTAJ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.